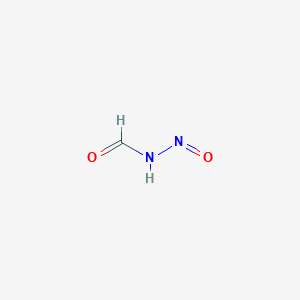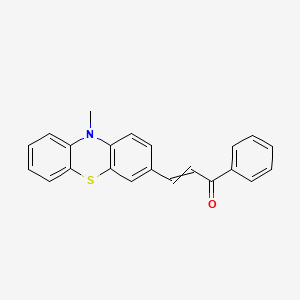
3-(10-Methyl-10H-phenothiazin-3-yl)-1-phenylprop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(10-Methyl-10H-phenothiazin-3-yl)-1-phenylprop-2-en-1-one is a phenothiazine derivative Phenothiazine compounds are known for their diverse biological activities and applications in various fields, including medicine, chemistry, and industry
Métodos De Preparación
The synthesis of 3-(10-Methyl-10H-phenothiazin-3-yl)-1-phenylprop-2-en-1-one can be achieved through various synthetic routes. One common method involves the Vilsmeier-Haack formylation of 10-methyl-10H-phenothiazine, followed by a condensation reaction with benzaldehyde. The reaction conditions typically include the use of a formylating agent such as POCl3 and DMF, followed by the addition of benzaldehyde under basic conditions . Industrial production methods may involve optimization of these reactions to achieve higher yields and purity.
Análisis De Reacciones Químicas
3-(10-Methyl-10H-phenothiazin-3-yl)-1-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phenothiazine derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 3-(10-Methyl-10H-phenothiazin-3-yl)-1-phenylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s phenothiazine core allows it to interact with biological membranes and proteins, leading to various biological effects. For example, it can inhibit certain enzymes or receptors, resulting in therapeutic effects such as antipsychotic or antimicrobial activities . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
3-(10-Methyl-10H-phenothiazin-3-yl)-1-phenylprop-2-en-1-one can be compared with other phenothiazine derivatives, such as:
4-(10-Methyl-10H-phenothiazin-3-yl)-1,4-dihydropyridines: These compounds have similar phenothiazine cores but differ in their additional functional groups and structures.
Phenothiazine-based D–π–A frameworks: These compounds are designed for specific applications, such as dye-sensitized solar cells, and have unique electronic and optical properties.
Propiedades
Número CAS |
681136-73-2 |
|---|---|
Fórmula molecular |
C22H17NOS |
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
3-(10-methylphenothiazin-3-yl)-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C22H17NOS/c1-23-18-9-5-6-10-21(18)25-22-15-16(11-13-19(22)23)12-14-20(24)17-7-3-2-4-8-17/h2-15H,1H3 |
Clave InChI |
YYNQECZLPDGRNE-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=C(C=C2)C=CC(=O)C3=CC=CC=C3)SC4=CC=CC=C41 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Calcium bis(7-[2,3-bis(4-fluorophenyl)-5-isopropyl-4-(phenylcarbamoyl)pyrrol-1-yl]-3,5-dihydroxyheptanoate)](/img/structure/B12521774.png)
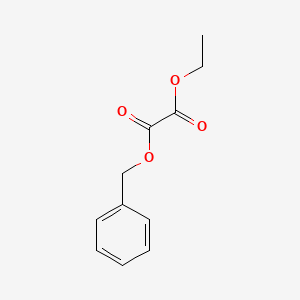
![4-[5-bromo-3-(3-chloro-4-fluorophenyl)-1H-pyrazol-4-yl]pyridine](/img/structure/B12521776.png)
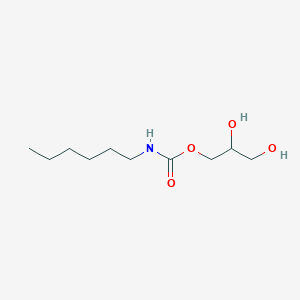
![Benzoic acid, 3-[2-oxo-3-[4-(1H-pyrrol-1-yl)phenyl]-1-imidazolidinyl]-](/img/structure/B12521780.png)

![1-(2-Bromophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12521789.png)

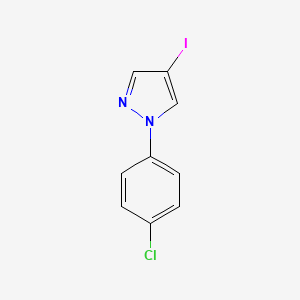
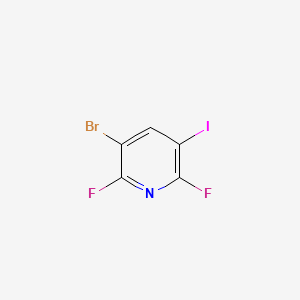
![[3-Ethenyl-3-(trifluoromethyl)undecyl]benzene](/img/structure/B12521828.png)
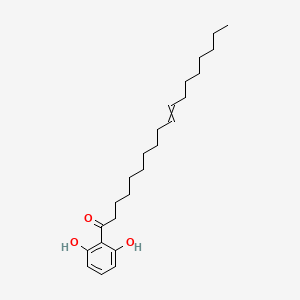
![3-{[2,5-Bis(4-aminoanilino)phenyl]sulfanyl}propanoic acid](/img/structure/B12521839.png)
